2-Acetyl-3-hydroxy-4-methylthiophene
Description
Contextual Significance within Thiophene (B33073) Heterocyclic Chemistry
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.org Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. The thiophene ring's unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the pi-electron system, make it a versatile scaffold for chemical modifications. The introduction of various substituents onto the thiophene ring can dramatically alter its physical, chemical, and biological properties, leading to a vast library of compounds with tailored functionalities.
The synthesis of substituted thiophenes is a mature yet continually evolving field. Classical methods such as the Paal-Knorr synthesis, Fiesselmann thiophene synthesis, and Gewald aminothiophene synthesis provide foundational routes to this class of compounds. More recent advancements have focused on developing more efficient and regioselective synthetic strategies, often employing metal-catalyzed cross-coupling reactions and novel cyclization methods. nih.govresearchgate.net These synthetic innovations pave the way for the creation of complex thiophene derivatives, including those with specific substitution patterns like 2-Acetyl-3-hydroxy-4-methylthiophene.
Structural Characteristics and Substituent Effects on Chemical Behavior
The chemical behavior of this compound is dictated by the interplay of its three substituents—acetyl, hydroxyl, and methyl groups—on the thiophene ring.
Acetyl Group (at C2): The 2-acetyl group is a strong electron-withdrawing group due to the carbonyl moiety. This has several significant effects on the thiophene ring. It deactivates the ring towards electrophilic substitution reactions and directs incoming electrophiles to the C4 and C5 positions. The ketone functionality of the acetyl group itself is a site for various chemical transformations, such as condensation reactions to form chalcones, or reduction to an alcohol. researchgate.net 2-Acetylthiophene (B1664040) is a known intermediate in the synthesis of various biologically active molecules. sarex.com
Hydroxy Group (at C3): The 3-hydroxy group is an electron-donating group through resonance, which activates the thiophene ring towards electrophilic attack. The presence of a hydroxyl group also introduces the potential for tautomerism, where it may exist in equilibrium with a keto form (a thiophenone). The acidity of the hydroxyl proton and its ability to form hydrogen bonds will also influence the compound's physical and chemical properties. The Fiesselmann thiophene synthesis is a notable method for preparing 3-hydroxythiophene derivatives. wikipedia.orgwikiwand.comnih.gov
Methyl Group (at C4): The 4-methyl group is a weak electron-donating group through induction and hyperconjugation. It has a modest activating effect on the thiophene ring and can influence the regioselectivity of reactions.
The combination of these substituents creates a unique electronic and steric environment on the thiophene ring. The electron-withdrawing acetyl group at C2 and the electron-donating hydroxy group at C3 will have opposing electronic effects, leading to a complex reactivity profile. The methyl group at C4 further modulates this reactivity.
Predicted Chemical Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Acidity | Weakly acidic | The hydroxyl group can act as a proton donor. |
| Reactivity towards Electrophiles | Complex and position-dependent | The activating effect of the hydroxyl and methyl groups is countered by the deactivating effect of the acetyl group. |
| Reactivity towards Nucleophiles | Susceptible at the carbonyl carbon | The acetyl group's carbonyl carbon is an electrophilic site. |
| Solubility | Likely soluble in polar organic solvents | The presence of the hydroxyl and acetyl groups allows for hydrogen bonding. |
Overview of Advanced Research Trajectories Pertaining to this compound
Given the lack of direct research on this compound, we can infer potential research directions based on the known applications of similarly substituted thiophenes.
Medicinal Chemistry: Many thiophene derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov The specific combination of functional groups in this compound makes it a candidate for screening in various biological assays. For instance, the acetylthiophene moiety is found in compounds with anti-inflammatory activity.
Materials Science: Thiophene-based materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, influenced by its donor and acceptor substituents, could be tuned for specific electronic applications.
Synthetic Chemistry: The development of a robust and efficient synthesis for this compound would be a valuable contribution to synthetic methodology. Exploring novel cyclization reactions or functionalization of pre-existing thiophene rings could be fruitful areas of research. nih.govacs.org The compound could also serve as a versatile building block for the synthesis of more complex heterocyclic systems.
Properties
CAS No. |
142267-89-8 |
|---|---|
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.2 g/mol |
IUPAC Name |
1-(3-hydroxy-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O2S/c1-4-3-10-7(5(2)8)6(4)9/h3,9H,1-2H3 |
InChI Key |
KQKIISCIZSDTHP-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1O)C(=O)C |
Canonical SMILES |
CC1=CSC(=C1O)C(=O)C |
Synonyms |
Ethanone, 1-(3-hydroxy-4-methyl-2-thienyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Acetyl 3 Hydroxy 4 Methylthiophene
De Novo Synthesis Strategies for the Thiophene (B33073) Core Bearing Acetyl, Hydroxyl, and Methyl Functionalities
The construction of the 2-Acetyl-3-hydroxy-4-methylthiophene molecule from acyclic precursors, known as de novo synthesis, is a primary focus in heterocyclic chemistry. These strategies build the thiophene ring with the required acetyl, hydroxyl, and methyl groups already in place or in a form that can be readily converted to them.
Multi-component Reactions for Thiophene Ring Formation
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, offer an efficient route to highly substituted heterocycles. While a specific MCR for this compound is not prominently documented, a plausible approach can be extrapolated from the well-known Gewald aminothiophene synthesis. wikipedia.orgnih.gov The Gewald reaction typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur to produce a 2-aminothiophene. wikipedia.org
A hypothetical modification to yield the desired 3-hydroxythiophene could involve the reaction of 3-mercaptopentan-2-one (providing the sulfur atom and the C4-methyl and C5-acetyl precursors), an activated ester like ethyl chloroacetate, and a suitable base. The initial condensation and sulfur addition, followed by an intramolecular cyclization and subsequent aromatization, could theoretically yield the target scaffold. The efficiency of such MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials in a one-pot procedure. nih.gov
Cyclocondensation Approaches to the Thiophene System
Cyclocondensation reactions are a cornerstone of thiophene synthesis, involving the formation of the ring through the reaction of two key fragments.
One of the most relevant methods is the Fiesselmann thiophene synthesis , which traditionally involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.com This method proceeds via consecutive base-catalyzed conjugate additions to form a thioacetal, which then undergoes an intramolecular Dieckmann-type condensation to form the thiophene ring. derpharmachemica.com To adapt this for the target molecule, one might start with a β-keto thioester and an appropriate acetylene (B1199291) derivative, allowing for the introduction of the required substituents.
A more direct and highly relevant approach has been developed for the synthesis of 2-acyl-3-hydroxythiophenes. This method involves the reaction of the anion of a mercaptoketone with dimethyl acetylenedicarboxylate (B1228247) (DMAD). tandfonline.com The resulting intermediate cyclizes to form a hydroxythiophene ester, which is then subjected to hydrolysis and decarboxylation to yield the final 2-acyl-3-hydroxythiophene. tandfonline.com To produce this compound, this synthesis would employ 3-mercaptopentan-2-one as the key starting material.
| Synthetic Method | Key Reactants | General Product | Plausible Reactants for Target Compound | Reference |
|---|---|---|---|---|
| Fiesselmann Synthesis | Thioglycolic acid ester, α,β-acetylenic ester, Base | 3-Hydroxy-2-thiophenecarboxylic acid ester | Methyl thioglycolate, Methyl 2-pentynoate | wikipedia.org, derpharmachemica.com |
| Adamczewska et al. Method | Mercaptoketone, Dimethyl acetylenedicarboxylate, Base | 2-Acyl-3-hydroxy-5-(methoxycarbonyl)thiophene | 3-Mercaptopentan-2-one, Dimethyl acetylenedicarboxylate | tandfonline.com |
Strategic Introduction and Interconversion of Functional Groups on the Thiophene Nucleus
An alternative to building the ring with all substituents in place is the strategic functionalization of a pre-formed thiophene core. The introduction of an acetyl group onto a thiophene ring is commonly achieved via Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like stannic chloride. orgsyn.orgwikipedia.org For instance, the acylation of 3-hydroxy-4-methylthiophene (B8032346) would be expected to yield the 2-acetyl derivative due to the directing effects of the hydroxyl and methyl groups.
However, late-stage functionalization can present challenges regarding regioselectivity. The synthesis of 2-acyl-3-hydroxythiophenes is often more efficiently achieved through ring-construction methodologies, such as the cyclocondensation approach, which unambiguously establishes the substitution pattern. tandfonline.com Interconversion of functional groups, such as the oxidation of a pre-existing group to a carboxylic acid followed by transformation into an acetyl group, is also a viable but often more lengthy strategy.
Functionalization and Derivatization of this compound
Once synthesized, the title compound possesses several reactive sites, with the acetyl moiety being a prime target for further chemical modification.
Modifications of the Acetyl Moiety
The acetyl group, comprising a reactive carbonyl center and acidic α-protons, is a versatile handle for a wide array of chemical transformations.
The carbonyl group of the 2-acetyl substituent is susceptible to a variety of nucleophilic additions and other classical ketone reactions. These transformations allow for the synthesis of a diverse library of derivatives.
Reduction: The carbonyl can be reduced to a secondary alcohol (1-(3-hydroxy-4-methylthiophen-2-yl)ethanol) using reducing agents like sodium borohydride. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can achieve complete deoxygenation to an ethyl group. acs.org
Oxidation: The acetyl group can be oxidized to a carboxylic acid group. A common method for methyl ketones is the haloform reaction, which would convert the acetyl group into a carboxylate. Aerobic oxidation using metal catalysts is another reported method for converting 2-acetylthiophene (B1664040) to thiophene-2-carboxylic acid. acs.org
Condensation Reactions: The acetyl group can participate in base-catalyzed aldol (B89426) or Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones (chalcones). biocrick.com It can also react with amines or hydrazines to form imines and hydrazones, respectively. arabjchem.org
Thionation: The carbonyl oxygen can be replaced with sulfur to form a thione using reagents such as Lawesson's reagent or phosphorus pentasulfide.
| Transformation | Reagent(s) | Product Functional Group | Example Product Name |
|---|---|---|---|
| Reduction to Alcohol | NaBH₄, MeOH | Secondary Alcohol | 1-(3-Hydroxy-4-methylthiophen-2-yl)ethanol |
| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH | Ethyl Group | 2-Ethyl-3-hydroxy-4-methylthiophene |
| Oxidation (Haloform) | Br₂, NaOH | Carboxylic Acid | 3-Hydroxy-4-methylthiophene-2-carboxylic acid |
| Claisen-Schmidt Condensation | ArCHO, NaOH/EtOH | α,β-Unsaturated Ketone | 1-(3-Hydroxy-4-methylthiophen-2-yl)-3-aryl-2-propen-1-one |
| Hydrazone Formation | H₂NNH₂ | Hydrazone | 2-(1-Hydrazonoethyl)-4-methylthiophen-3-ol |
| Thionation | Lawesson's Reagent | Thione | 1-(3-Hydroxy-4-methylthiophen-2-yl)ethanethione |
Alpha-Carbon Functionalization Reactions
The acetyl group at the C2 position of the thiophene ring possesses acidic α-hydrogens, making the adjacent methyl group a prime site for functionalization. These reactions typically involve the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile. Key transformations include condensation reactions with carbonyl compounds.
Claisen-Schmidt and Knoevenagel Condensations:
The reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen is known as the Claisen-Schmidt condensation. wikipedia.org This reaction, a type of crossed aldol condensation, is typically base-catalyzed. nih.gov this compound can react with various aromatic aldehydes in a Claisen-Schmidt condensation to yield α,β-unsaturated ketones, commonly known as chalcones.
The general mechanism involves the deprotonation of the α-carbon of the acetyl group by a base (e.g., Sodium Hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to produce the stable, conjugated chalcone. nih.govsigmaaldrich.com
Similarly, the Knoevenagel condensation involves the reaction of the acetyl group with compounds possessing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. sigmaaldrich.com This reaction also proceeds through a β-hydroxy intermediate, followed by dehydration. sigmaaldrich.com
These condensation reactions are valuable for extending the carbon framework of the molecule and introducing new functional groups, which can be pivotal for synthesizing more complex derivatives.
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde (Ar-CHO) | Base (e.g., NaOH, KOH) | Thiophene-based Chalcone |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Basic Catalyst (e.g., Piperidine (B6355638), DBU) | α,β-Unsaturated nitrile/ester |
Transformations of the Hydroxyl Group at Position 3
The hydroxyl group at the C3 position is another key site for functionalization, behaving as a nucleophile and undergoing reactions typical of enols or phenols.
Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation with a suitable base to form an enolate, followed by reaction with an alkyl halide. Enolates derived from 3-hydroxythiophenes can be O-alkylated with high regioselectivity. rsc.org For instance, methylation can be achieved using reagents like diazomethane (B1218177) in the presence of a catalytic amount of triethylamine, analogous to the methylation of similar hydroxycoumarin structures. arabjchem.org
Esterification: The hydroxyl group can be readily acylated to form esters. This can be accomplished by reacting the compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270). A well-established method is the Fischer esterification, which involves reacting the hydroxyl group with a carboxylic acid under acidic catalysis. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed. masterorganicchemistry.com Various acid catalysts, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and solid-acid catalysts like Dowex H+ resins, can be employed. masterorganicchemistry.comnih.gov The Dowex H+/NaI system has been shown to be an effective, high-yielding, and environmentally friendly method for esterification. nih.gov
Oxidation: The 3-hydroxythiophene system can undergo oxidation. The mechanism often involves hydrogen abstraction from the hydroxyl group, leading to the formation of a 3-oxothiophen-2-yl radical intermediate. rsc.org These radicals can be observed at low temperatures and may subsequently couple to form dimers. rsc.org This pathway suggests that oxidation can lead to more complex, dimeric structures rather than simple oxidation of the hydroxyl group to a ketone, especially given its enolic nature. The oxidation of similar catechol-containing structures, like the dopamine (B1211576) metabolite DOPAL, to semiquinone radicals and ortho-quinones has also been reported, highlighting the potential for radical and quinone formation upon oxidation. nih.gov
Reduction: Direct reduction of the enolic hydroxyl group is generally not a feasible pathway. The focus of reduction reactions on this molecule would typically be on the acetyl carbonyl group or the thiophene ring itself under more forceful conditions, rather than the C3-hydroxyl group.
Electrophilic and Nucleophilic Substitutions on the Thiophene Ring
The thiophene ring is aromatic and can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution (SEAr): The thiophene ring is generally reactive towards electrophiles. However, 3-hydroxythiophenes are noted to be less reactive than their 3-hydroxypyrrole counterparts. rsc.org The outcome of an SEAr reaction on this compound is directed by the combined electronic effects of the three substituents. The hydroxyl group at C3 and the methyl group at C4 are electron-donating and activating, directing incoming electrophiles to the ortho and para positions. The acetyl group at C2 is electron-withdrawing and deactivating. The only available position on the ring is C5. The activating hydroxyl and methyl groups would direct an incoming electrophile to the C5 position. Reactions such as Vilsmeier formylation have been successfully performed on substituted 3-hydroxythiophenes. rsc.org Other common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). msu.eduyoutube.com
Nucleophilic Aromatic Substitution (SNAr): SNAr is a significant reaction for modifying thiophene derivatives, particularly when electron-withdrawing groups are present on the ring. researchgate.netnih.gov The acetyl group at the C2 position is strongly electron-withdrawing, which can activate the thiophene ring for nucleophilic attack, especially at the C5 position if a suitable leaving group is present there. The SNAr mechanism is typically a stepwise addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com
Strategies for the Synthesis of Hybrid Molecules and Conjugates
The functional handles on this compound make it an excellent platform for synthesizing hybrid molecules, which combine the thiophene core with other pharmacologically active scaffolds.
Condensation and Cyclization Reactions: The α-carbon of the acetyl group can be used to build heterocyclic rings. For example, condensation with various hydrazines can lead to the formation of pyrazole-fused thiophenes, a strategy observed in the synthesis of pyrazolyl-coumarins from 3-acetyl-4-hydroxycoumarin. arabjchem.org
Cross-Coupling Reactions: A powerful strategy for creating hybrid molecules involves metal-catalyzed cross-coupling reactions. To achieve this, the thiophene ring must first be functionalized with a leaving group, typically a halogen. For instance, if a bromo-derivative such as 2-acetyl-5-bromo-3-hydroxy-4-methylthiophene were synthesized, it could undergo Suzuki coupling with a variety of arylboronic acids. researchgate.net This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds and attaching diverse aromatic or heteroaromatic moieties to the thiophene core. researchgate.net
Another approach involves leveraging the existing functional groups. For example, the hydroxyl group can be used as a nucleophile to displace a leaving group on another molecule, forming an ether linkage. This strategy has been used to synthesize antipyrine-thiophene hybrids by reacting a chloroacetylated antipyrine (B355649) with a mercapto-thiophene precursor. semanticscholar.org
| Strategy | Reactive Site | Key Reaction | Potential Hybrid Product |
|---|---|---|---|
| Heterocycle Formation | Acetyl Group | Condensation/Cyclization with Hydrazines | Thienopyrazole derivatives |
| C-C Bond Formation | Thiophene Ring (C5-position) | Suzuki Cross-Coupling (requires prior halogenation) | Aryl-substituted thiophenes |
| Ether Linkage | Hydroxyl Group | Nucleophilic Substitution | Antipyrine-thiophene conjugates |
Catalyst Systems and Reaction Conditions in Synthetic Pathways
The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the transformation of this compound.
Alpha-Carbon Functionalization: Claisen-Schmidt condensations are typically catalyzed by bases such as sodium hydroxide (B78521) or potassium hydroxide, and can even be performed efficiently under solvent-free conditions using grinding techniques. nih.gov Knoevenagel condensations often employ weaker organic bases like piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sometimes under microwave irradiation to accelerate the reaction. sigmaaldrich.com
Esterification: Fischer esterification requires a strong acid catalyst like H₂SO₄ or TsOH, often with the alcohol reactant serving as the solvent under reflux conditions. masterorganicchemistry.com Milder, heterogeneous catalysts such as Dowex H+ resin offer advantages in terms of easier product purification and catalyst reusability. nih.gov Acylations with acid chlorides or anhydrides are generally performed with a stoichiometric amount of a base like pyridine to neutralize the acid byproduct.
Etherification: Williamson ether synthesis requires a base strong enough to deprotonate the hydroxyl group, such as sodium hydride (NaH), followed by the addition of an alkyl halide.
Electrophilic Aromatic Substitution: These reactions require the generation of a potent electrophile. Nitration uses a mixture of concentrated nitric and sulfuric acids. Halogenation typically employs a Lewis acid catalyst like FeCl₃ or AlCl₃. msu.edu
Cross-Coupling Reactions: Suzuki couplings are dependent on palladium catalysts. A variety of Pd(II) precatalysts can be used, often with phosphine (B1218219) ligands, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and frequently in aqueous or mixed solvent systems, sometimes enhanced by microwave irradiation. researchgate.net
The selection of a specific catalyst system depends on the desired transformation, the stability of the starting material to the reaction conditions, and considerations for green chemistry principles, such as catalyst recyclability and the use of solvent-free conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 3 Hydroxy 4 Methylthiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the proton and carbon frameworks of a molecule. In the case of 2-Acetyl-3-hydroxy-4-methylthiophene, the analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides a wealth of structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic proton on the thiophene (B33073) ring is anticipated to appear as a singlet in the downfield region, typically between δ 6.0 and 8.0 ppm. The methyl protons of the acetyl group would likely resonate as a sharp singlet around δ 2.5 ppm, while the methyl protons at the C4 position of the thiophene ring are also expected to produce a singlet, likely in the range of δ 2.0-2.5 ppm. The hydroxyl proton, being exchangeable, may appear as a broad singlet over a wide chemical shift range, and its position can be confirmed by D₂O exchange experiments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbon atoms of the thiophene ring would resonate in the aromatic region (δ 110-150 ppm). The methyl carbons of the acetyl and the C4-methyl groups are expected to have characteristic chemical shifts in the upfield region, generally between δ 15 and 30 ppm.
A hypothetical data table for the ¹H and ¹³C NMR of this compound, based on known data for similar thiophene derivatives, is presented below.
| ¹H NMR Data | ¹³C NMR Data | |||
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Carbon Assignment | Chemical Shift (δ, ppm) |
| -OH | Variable | Broad Singlet | C=O | ~195 |
| Thiophene-H | ~7.0 | Singlet | Thiophene-C (quaternary) | ~140-150 |
| -COCH₃ | ~2.5 | Singlet | Thiophene-C (CH) | ~120-130 |
| -CH₃ | ~2.2 | Singlet | -COCH₃ | ~25 |
| -CH₃ | ~15 |
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning signals and elucidating complex structural details.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a derivative of this compound with additional protons on the thiophene ring or substituents, COSY would be instrumental in establishing the connectivity between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). For instance, the signal for the thiophene proton would show a cross-peak with the signal for the carbon atom to which it is attached.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical in confirming the placement of the substituents. For example, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as the C2 carbon of the thiophene ring. Similarly, correlations between the C4-methyl protons and the C3, C4, and C5 carbons of the thiophene ring would be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For derivatives with more complex stereochemistry, NOESY can help in determining the relative orientation of different groups in space.
| 2D NMR Technique | Information Provided | Expected Correlations for this compound |
| COSY | ¹H-¹H spin-spin coupling | Would be more informative for substituted derivatives with adjacent protons. |
| HMQC/HSQC | Direct ¹H-¹³C correlations | Thiophene-H with its attached carbon; methyl protons with their respective carbons. |
| HMBC | Long-range ¹H-¹³C correlations | Acetyl protons with C=O and C2; C4-methyl protons with C3, C4, and C5. |
| NOESY | Through-space ¹H-¹H correlations | Proximity between the C4-methyl protons and the thiophene-H at C5. |
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For thiophene-based materials, ssNMR has been used to study the orientational order in liquid crystalline phases. rsc.orgresearchgate.net For crystalline derivatives of this compound, ssNMR could be employed to determine the molecular conformation and packing in the crystal lattice, providing information that is complementary to X-ray diffraction data.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, offering characteristic signatures of its functional groups.
FT-IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the following characteristic absorption bands are expected:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations of the thiophene ring are expected to appear around 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl groups will be observed in the 2850-3000 cm⁻¹ region.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the acetyl moiety is anticipated in the range of 1650-1680 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations within the thiophene ring typically appear in the 1400-1600 cm⁻¹ region. iosrjournals.org
C-S Stretch: The C-S stretching vibration of the thiophene ring usually gives rise to weaker bands in the fingerprint region, typically between 600-800 cm⁻¹. iosrjournals.orgjchps.com
Raman spectroscopy, which relies on the inelastic scattering of light, is an excellent complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show:
Thiophene Ring Vibrations: The symmetric stretching vibrations of the thiophene ring are often strong in the Raman spectrum and can provide information about the substitution pattern. researchgate.netnih.gov
C-S-C Vibrations: The C-S-C bending and stretching modes of the thiophene ring are also observable in the Raman spectrum.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes will be present.
C=O Vibration: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (Broad, Strong) | Weak |
| Aromatic C-H Stretch | ~3100 (Medium) | Strong |
| Aliphatic C-H Stretch | 2850-3000 (Medium) | Medium |
| C=O Stretch | 1650-1680 (Strong, Sharp) | Medium-Strong |
| Aromatic C=C Stretch | 1400-1600 (Medium-Strong) | Strong |
| C-S Stretch | 600-800 (Weak-Medium) | Medium |
Mass Spectrometry
Mass spectrometry serves as a cornerstone in the structural analysis of organic compounds, providing critical information on molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₇H₈O₂S), the theoretical exact mass can be calculated by summing the masses of its constituent atoms (7 carbons, 8 hydrogens, 2 oxygens, and 1 sulfur). This precise mass measurement is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
While specific HRMS data for this compound is not extensively documented in publicly available literature, the technique would be expected to yield a molecular ion peak corresponding to its exact mass, confirming its elemental formula and providing the first piece of evidence in its structural verification.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₂S |
| Monoisotopic Mass | 156.02450 Da |
| Average Mass | 156.20300 Da |
Note: This table represents theoretical values. Experimental HRMS data would provide a measured mass with high precision (typically to four or five decimal places).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure.
For this compound, characteristic fragmentation pathways would likely involve the following cleavages:
Loss of a methyl group (-CH₃): A cleavage of the acetyl group's methyl radical would result in a significant fragment ion.
Loss of the acetyl group (-COCH₃): The entire acetyl group could be lost, leading to another characteristic peak.
Cleavage of the thiophene ring: Fragmentation of the heterocyclic ring itself would produce a series of lower mass ions indicative of the thiophene core.
The interpretation of the resulting MS/MS spectrum allows for the reconstruction of the molecular structure, piece by piece, confirming the presence and connectivity of the acetyl, hydroxy, and methyl functional groups on the thiophene ring. The assignment of structure through MS/MS relies heavily on the interpretation of these gas-phase ion fragmentation behaviors. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecule's chromophores and the extent of its conjugated system.
X-ray Crystallography for Single-Crystal Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.
Although a crystal structure for this compound is not present in the surveyed literature, studies on closely related thiophene derivatives demonstrate the power of this technique. For instance, the crystal structures of compounds like ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate nih.gov and various 3-amino-4-methylthiophene derivatives have been elucidated. researchgate.net These studies reveal detailed information about the planarity of the thiophene ring, the orientation of its substituents, and the nature of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. A crystallographic study of this compound would be expected to provide unambiguous confirmation of its molecular structure and reveal hydrogen bonding patterns involving the hydroxyl and acetyl groups.
Microwave Spectroscopy for Gas-Phase Conformational Landscapes and Internal Rotations
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides exceptionally precise information about the molecule's geometry (rotational constants), conformational preferences, and the energy barriers to internal rotations of molecular subgroups, such as methyl groups.
While direct microwave spectroscopy studies on this compound were not found, extensive research on the closely related molecules 2-acetyl-3-methylthiophene (B83005) and 2-acetyl-4-methylthiophene (B79172) offers significant insight. researchgate.netnih.govnih.gov These studies, conducted using molecular jet Fourier transform microwave spectrometers, revealed the presence of different conformers (syn and anti) based on the orientation of the acetyl group relative to the thiophene ring. researchgate.netnih.gov
Furthermore, the high resolution of the technique allowed for the analysis of torsional splittings in the rotational transitions caused by the internal rotation of both the acetyl methyl group and the ring methyl group. researchgate.netnih.gov From these splittings, the barriers to internal rotation were determined with high accuracy. For this compound, one would expect a similar, albeit more complex, conformational landscape due to the additional presence of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, potentially leading to unique stable conformers stabilized by intramolecular hydrogen bonds.
Table 2: Experimental Rotational Constants and Torsional Barriers for Related Thiophene Derivatives
| Compound | Conformer | A (MHz) | B (MHz) | C (MHz) | V₃ (Acetyl Methyl) (cm⁻¹) | V₃ (Ring Methyl) (cm⁻¹) |
|---|---|---|---|---|---|---|
| 2-Acetyl-3-methylthiophene | anti | 2588.4211(12) | 1205.12788(50) | 823.11103(38) | 306.184(46) | 321.813(64) |
| 2-Acetyl-4-methylthiophene | syn | 3448.9602(22) | 903.95773(58) | 717.37326(46) | 324.919(94) | 210.7181(61) |
| 2-Acetyl-4-methylthiophene | anti | 3474.3912(35) | 902.93721(93) | 717.20241(74) | 281.201(17) | 212.9797(41) |
Data sourced from studies on related thiophene derivatives. researchgate.netnih.govnih.gov The rotational constants (A, B, C) are inversely related to the molecule's moments of inertia, and V₃ represents the barrier height for internal rotation of the methyl groups.
This detailed analysis from related molecules underscores the capability of microwave spectroscopy to unravel the subtle structural and dynamic features of this compound in the gas phase.
Computational Chemistry and Theoretical Investigations of 2 Acetyl 3 Hydroxy 4 Methylthiophene
Theoretical Spectroscopic Data Prediction and Comparison with Experimental Observations
There are no published studies presenting theoretical predictions of the spectroscopic data (e.g., vibrational frequencies, NMR chemical shifts) for 2-Acetyl-3-hydroxy-4-methylthiophene. While computational methods like Density Functional Theory (DFT) are routinely used to predict such data for comparison with experimental FT-IR, Raman, and NMR spectra, this analysis has not been reported for this specific compound. nih.gov For related compounds, quantum chemical calculations have been successfully used to determine torsional barriers for methyl groups and compare them with data from microwave spectroscopy, demonstrating the power of combining theoretical and experimental approaches. nih.gov A similar dedicated study would be necessary to elucidate the spectroscopic properties of this compound.
Mechanistic Studies of Chemical Reactions via Computational Modeling
Computational modeling has been applied to understand the reaction mechanisms of simpler thiophenes, for instance, in oxidation reactions. researchgate.net These studies use quantum chemical calculations to map reaction pathways, identify transition states, and determine activation barriers. However, the literature lacks mechanistic studies specifically involving this compound. The combined electronic effects of the electron-withdrawing acetyl group and the electron-donating hydroxyl and methyl groups would create a unique reactivity profile that warrants a specific computational investigation to understand its behavior in chemical transformations.
Reaction Mechanisms and Chemical Reactivity of 2 Acetyl 3 Hydroxy 4 Methylthiophene
Reaction Pathways Involving the Thiophene (B33073) Heterocycle
The thiophene ring is an aromatic heterocycle that is generally more reactive than benzene (B151609) towards electrophilic substitution. numberanalytics.com The substituents on the 2-acetyl-3-hydroxy-4-methylthiophene ring dictate the position and rate of these reactions.
Electrophilic Aromatic Substitution (SEAr): The primary reaction pathway for the thiophene ring is electrophilic aromatic substitution. brainly.in The existing substituents—hydroxyl (-OH), methyl (-CH₃), and acetyl (-COCH₃)—determine the regioselectivity of the attack. The hydroxyl group at position 3 is a powerful activating group, and the methyl group at position 4 is a moderately activating group, both directing incoming electrophiles to the ortho and para positions. The acetyl group at position 2 is a deactivating group. Considering these effects, the C5 position is the most likely site for electrophilic attack, as it is activated by both the hydroxyl and methyl groups. Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂), typically using nitric acid in acetic anhydride (B1165640). proquest.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl), which can proceed readily. quimicaorganica.orgrsc.org
Friedel-Crafts Acylation: Introduction of an acyl group, though the existing acetyl group deactivates the ring, making this reaction less favorable than on unsubstituted thiophene. wikipedia.org
Oxidation: The sulfur atom in the thiophene ring can be oxidized, particularly in metabolic processes, to form a thiophene-S-oxide. The ring itself can also be oxidized to form a thiophene epoxide. researchgate.netacs.org These oxidized intermediates are often highly reactive.
Mechanistic Aspects of Acetyl and Hydroxyl Group Transformations
The acetyl and hydroxyl groups are key sites of reactivity, allowing for a wide range of chemical transformations.
Reactions of the Acetyl Group: The ketone function of the acetyl group makes it a versatile handle for further synthesis. mdpi.com
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with aldehydes or ketones in aldol (B89426) or Claisen-Schmidt condensation reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Oxime Formation: Reaction with hydroxylamine (B1172632) can convert the acetyl group into an oxime.
Haloform Reaction: In the presence of a base and excess halogen, the acetyl group can undergo the haloform reaction to yield a thiophene-2-carboxylic acid.
Reactions of the Hydroxyl Group: The 3-hydroxythiophene system exists in a tautomeric equilibrium with its thiophen-3(2H)-one form. rsc.orgrsc.org The presence of the acetyl group at the adjacent C2 position likely favors the enol (hydroxyl) form due to the formation of a stable intramolecular hydrogen bond.
O-Alkylation and O-Acylation: The hydroxyl group can be deprotonated by a base to form a phenoxide-like species, which is a potent nucleophile. This can then react with alkyl halides or acyl chlorides to form ethers and esters, respectively. rsc.org
Oxidation: Under certain conditions, the hydroxyl group can be oxidized.
Intermolecular and Intramolecular Reaction Dynamics
The proximity of the acetyl and hydroxyl groups on the thiophene ring is a critical feature that strongly influences the molecule's structure and reactivity.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected to form between the hydrogen of the 3-hydroxyl group and the oxygen of the 2-acetyl group. This type of interaction is well-documented in analogous ortho-hydroxyaryl ketones and significantly stabilizes the molecule. nih.govnih.gov This hydrogen bond makes the hydroxyl proton less acidic and less available for intermolecular interactions, and it also influences the electronic properties of both the thiophene ring and the carbonyl group.
Intermolecular Interactions: While the intramolecular hydrogen bond is dominant, the molecule can still participate in intermolecular hydrogen bonding, especially in the presence of strong hydrogen bond acceptors or donors. researchgate.net For example, the carbonyl oxygen could act as an acceptor for a hydrogen bond from a solvent molecule. These interactions can affect solubility and reactivity in different media.
Electronic and Steric Effects on Reaction Outcomes
The outcome of reactions involving this compound is governed by a combination of electronic and steric effects from its substituents. nih.gov
Electronic Effects: The substituents exert both inductive and resonance effects, which alter the electron density of the thiophene ring and influence the rate and regioselectivity of electrophilic aromatic substitution.
-OH (Hydroxyl): Strong activating group through resonance (+M effect), directs ortho and para.
-CH₃ (Methyl): Weak activating group through induction and hyperconjugation (+I effect), directs ortho and para.
-COCH₃ (Acetyl): Deactivating group through resonance and induction (-M, -I effects), directs meta.
Steric Effects: The spatial arrangement of the substituents can hinder the approach of reagents to certain positions. The methyl group at C4 and the acetyl group at C2 can sterically block these positions, further favoring reactions at the more accessible C5 position. nih.gov
Table 1: Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Acetyl (-COCH₃) | 2 | Deactivating (-M, -I) | Meta (to C4) |
| Hydroxyl (-OH) | 3 | Activating (+M) | Ortho, Para (to C2, C5) |
Photochemical and Electrochemical Reactivity (if applicable)
Photochemical Reactivity: Ketones, such as the acetyl group on the thiophene ring, can undergo characteristic photochemical reactions upon absorption of UV light. kvmwai.edu.in These reactions, known as Norrish reactions, involve the cleavage of the bonds adjacent to the carbonyl group. wikipedia.org
Norrish Type I: Cleavage of the bond between the carbonyl carbon and the thiophene ring, or the bond between the carbonyl carbon and the methyl group, to form radical intermediates.
Norrish Type II: Intramolecular abstraction of a hydrogen atom by the excited carbonyl group. This is not possible for the acetyl group itself but could potentially involve other parts of a larger molecule containing this moiety.
Electrochemical Reactivity: Substituted thiophenes are electrochemically active. aau.edu.et Thiophene and its derivatives can be electrochemically oxidized, a process that often leads to polymerization. dtic.milacs.org The oxidation potential is influenced by the substituents on the ring; electron-donating groups like hydroxyl and methyl generally lower the oxidation potential, making the molecule easier to oxidize. dtic.mil Conversely, the electron-withdrawing acetyl group would make it more difficult to oxidize. The molecule could also undergo reduction at the acetyl group's carbonyl function.
Biotransformation Pathways of Substituted Thiophenes (General Mechanisms)
Thiophene-containing compounds are known to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov This biotransformation can lead to the formation of reactive metabolites, which is a key consideration in medicinal chemistry. researchgate.net
Ring Oxidation: The primary metabolic pathways involve the oxidation of the thiophene ring. researchgate.net Two main types of reactive intermediates can be formed:
Thiophene Epoxides: CYP enzymes can catalyze the epoxidation across one of the double bonds in the thiophene ring. acs.orgnih.gov These epoxides can then rearrange to form hydroxylated thiophenes or be attacked by nucleophiles.
Thiophene S-oxides: Oxidation can also occur at the sulfur atom to form a thiophene-S-oxide. nih.govnih.gov This is an electrophilic species that can react with biological nucleophiles.
Detoxification: These reactive intermediates can be detoxified through conjugation reactions. A common pathway is the reaction with glutathione (B108866) (GSH), a cellular antioxidant, to form GSH adducts. These adducts are then further processed and excreted, often as mercapturic acids. researchgate.net The balance between the formation of reactive metabolites and their detoxification determines the potential for toxicity of thiophene-containing drugs. acs.orgresearchgate.net
Advanced Analytical Techniques for Research Oriented Characterization
Chromatographic Separation Techniques Coupled with Advanced Detection
Chromatographic methods are essential for separating volatile and semi-volatile compounds from complex food matrices. When coupled with advanced detectors, these techniques provide both qualitative and quantitative data crucial for research.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like 2-Acetyl-3-hydroxy-4-methylthiophene. The technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC-MS analysis, the volatile fraction of a sample, often obtained through headspace solid-phase microextraction (HS-SPME) or solvent extraction, is introduced into the GC system. The compound is separated from other matrix components on a capillary column, with its retention time being dependent on its boiling point and affinity for the stationary phase. Due to the presence of a hydroxyl group, this compound is more polar than its non-hydroxylated analogs, which would result in a longer retention time on polar stationary phases (e.g., those containing polyethylene (B3416737) glycol).
Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique "fingerprint" for identification. For this compound (molar mass: 156.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 156. The fragmentation pattern can be inferred from related compounds. A primary fragmentation would likely be the loss of a methyl group from the acetyl moiety, resulting in a prominent ion at m/z 141 ([M-15]+). Further fragmentation may involve the thiophene (B33073) ring structure.
A comparison of the expected mass spectral data for this compound with the known data for its structural analogs is presented in the table below.
| Compound Name | Molecular Weight | Key Mass Fragments (m/z) |
| 2-Acetylthiophene (B1664040) | 126.18 | 126 (M+), 111 ([M-15]+), 83, 43 |
| 2-Acetyl-3-methylthiophene (B83005) | 140.20 | 140 (M+), 125 ([M-15]+), 97, 43 |
| 2-Acetyl-5-methylthiophene | 140.20 | 140 (M+), 125 ([M-15]+), 97, 43 |
| This compound | 156.21 | 156 (M+), 141 ([M-15]+), 113, 43 (Expected) |
This interactive table summarizes the key mass fragments observed in the mass spectra of thiophene derivatives, providing a basis for the identification of this compound.
For less volatile compounds or those that are thermally unstable, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative to GC-MS. While this compound is amenable to GC analysis, LC-MS/MS can be particularly useful for analyzing it within complex liquid matrices, such as reaction mixtures or food extracts, without extensive sample cleanup.
The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. A reversed-phase column (e.g., C18) would be suitable, where the polar nature of the hydroxyl group would lead to earlier elution with polar mobile phases.
A significant advantage of LC-MS/MS is the ability to perform derivatization to enhance ionization efficiency and chromatographic retention. The hydroxyl and ketone functional groups of this compound are potential sites for derivatization. For instance, derivatizing the ketone group with reagents like Girard P can introduce a permanently charged moiety, significantly improving detection sensitivity in electrospray ionization (ESI) mode. nih.gov Similarly, the hydroxyl group can be derivatized to improve its chromatographic behavior.
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the molecular ion of the target compound (m/z 156) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and provides excellent quantitative accuracy, even in the presence of co-eluting matrix components.
Hyphenated Techniques (e.g., GC-IR, LC-NMR)
Hyphenated techniques that couple chromatography with other spectroscopic methods provide complementary structural information, which is invaluable for the unambiguous identification of novel or trace-level compounds.
Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides information about the functional groups present in a molecule. As this compound elutes from the GC column, it passes through an infrared spectrometer. The resulting IR spectrum would show characteristic absorption bands for the hydroxyl group (O-H stretch, ~3200-3600 cm⁻¹), the carbonyl group (C=O stretch, ~1650-1680 cm⁻¹), and vibrations associated with the thiophene ring (C-S stretch). This information complements the fragmentation data from GC-MS.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful tool for the definitive structural elucidation of compounds in complex mixtures. After separation on an LC system, the analyte flows into an NMR spectrometer. A proton (¹H) NMR spectrum of this compound would provide precise information about the chemical environment of each proton, confirming the substitution pattern on the thiophene ring and the presence of the acetyl and methyl groups. This technique is particularly useful for distinguishing between isomers.
Hyphenated Sensory Techniques (e.g., GC-Olfactometry) for Odorant Research
Understanding the sensory contribution of a volatile compound is critical in flavor research. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines instrumental analysis with human sensory perception.
In a GC-O system, the effluent from the GC column is split between a conventional detector (like a mass spectrometer or a flame ionization detector) and a sniffing port, where a trained sensory panelist assesses the odor of the eluting compounds. This allows for the direct correlation of a specific odor with a particular chromatographic peak.
For this compound, GC-O analysis would determine its specific odor descriptor. Based on the sensory properties of related compounds, it is likely to possess savory, meaty, and potentially sweet or caramel-like notes. The related compound, 2-acetyl-3-methylthiophene, has been described as having a phenolic and sweet character. thegoodscentscompany.com The addition of a hydroxyl group often introduces roasted or caramel-like nuances.
| Compound Name | Reported/Expected Odor Descriptors |
| 2-Acetylthiophene | Sulfurous, onion-like |
| 2-Acetyl-3-methylthiophene | Phenolic, sweet thegoodscentscompany.com |
| This compound | Meaty, savory, roasted, sweet (Expected) |
This interactive table presents the odor characteristics of related thiophene compounds, offering insight into the likely sensory profile of this compound.
Applications of 2 Acetyl 3 Hydroxy 4 Methylthiophene in Advanced Chemical Synthesis and Materials Research
Role as a Building Block in Complex Heterocyclic Synthesis
The reactivity of 2-Acetyl-3-hydroxy-4-methylthiophene is primarily dictated by the vicinal acetyl and hydroxyl groups, which can participate in a variety of cyclocondensation reactions to form fused heterocyclic systems. This capability makes it a valuable precursor for creating intricate molecular frameworks.
Synthesis of Fused Thiophene (B33073) Systems (e.g., Thienopyrroles, Thienopyrimidines)
This compound is an ideal starting material for the synthesis of thienopyrimidines, a class of compounds with significant pharmacological interest due to their structural analogy to purines. ekb.egresearchgate.net The synthesis typically involves a condensation reaction between the β-hydroxyketone moiety of the thiophene and a compound containing a dinucleophilic nitrogen source. This reaction proceeds by forming a pyrimidine (B1678525) ring fused to the thiophene core.
The general strategy involves the reaction with reagents like amidines, urea, or thiourea (B124793) under acidic or basic conditions. For example, reaction with formamide (B127407) provides a direct route to thienopyrimidin-4-ones. nih.govnih.govmdpi.com Similarly, condensation with thiourea followed by cyclization can yield thioxo-thienopyrimidines. ekb.egnih.gov These methods are highly adaptable, allowing for the introduction of various substituents onto the newly formed pyrimidine ring, depending on the choice of the condensation partner.
| Reagent | Resulting Fused System |
| Formamide | Thieno[3,2-d]pyrimidin-4-one |
| Urea | Thieno[3,2-d]pyrimidine-2,4-dione |
| Thiourea | 2-Thioxo-thieno[3,2-d]pyrimidin-4-one |
| Guanidine | 2-Amino-thieno[3,2-d]pyrimidine |
| Acetamidine | 2-Methyl-thieno[3,2-d]pyrimidine |
Table 1: Examples of Reagents for Thienopyrimidine Synthesis from this compound.
While the synthesis of thienopyrroles often starts from aminothiophenes, the functional groups of this compound can be chemically modified to facilitate pyrrole (B145914) ring formation, for instance, through the Paal-Knorr synthesis after appropriate functional group interconversion.
Precursor for Polycyclic and Polycondensed Aromatic Systems
The thiophene ring in this compound can serve as the foundation for constructing larger polycyclic and polycondensed aromatic systems. Although thiophenes are less reactive than benzene (B151609) in certain cycloaddition reactions, they can be incorporated into larger aromatic structures through multi-step synthetic sequences.
One potential pathway involves the modification of the acetyl and hydroxyl groups into functionalities that can participate in intramolecular cyclization reactions, such as Friedel-Crafts alkylation or acylation, onto an adjacent aromatic ring introduced synthetically. Furthermore, the thiophene ring itself can undergo annulation reactions under specific catalytic conditions, leading to the formation of benzothiophenes or other extended polycyclic structures. These strategies leverage the initial thiophene core to build more complex, conjugated systems relevant to materials science and electronics.
Scaffold for Diverse Chemical Libraries and Combinatorial Synthesis
In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is crucial for high-throughput screening. nih.gov this compound is an excellent scaffold for this purpose due to its two distinct and reactive functional groups. nih.gov
The hydroxyl group can be readily derivatized through etherification or esterification reactions, while the acetyl group's carbonyl carbon and α-protons offer numerous possibilities for modification. These include aldol (B89426) condensations, reductions to alcohols, reductive aminations, or conversion to hydrazones and other imine derivatives. By systematically applying a diverse set of reactants to these functional handles in a parallel or combinatorial fashion, a large library of unique thiophene derivatives can be rapidly synthesized. nih.gov This approach allows for the exploration of a broad chemical space to identify compounds with desired biological activities or material properties.
| Functional Group | Reaction Type | Potential Reagents |
| 3-Hydroxyl | Etherification | Alkyl halides, Benzyl halides |
| Esterification | Acyl chlorides, Carboxylic acids | |
| 2-Acetyl (Carbonyl) | Aldol Condensation | Aldehydes, Ketones |
| Reductive Amination | Amines, NaBH3CN | |
| Wittig Reaction | Phosphonium ylides | |
| Grignard Reaction | Organomagnesium halides |
Table 2: Diversification Reactions for Combinatorial Synthesis using this compound as a Scaffold.
Design and Synthesis of Metal Complexes and Coordination Compounds
The β-hydroxyketone motif of this compound is a classic bidentate chelating system, making it a valuable ligand in coordination chemistry for the synthesis of stable metal complexes. nih.govnih.gov
Ligational Behavior and Coordination Chemistry
This compound functions as a monoanionic bidentate ligand. Upon deprotonation of the acidic 3-hydroxyl group, the resulting phenoxide-like oxygen and the neutral carbonyl oxygen of the 2-acetyl group coordinate to a single metal center. This O,O'-coordination forms a stable six-membered chelate ring, a favored conformation in coordination chemistry. cardiff.ac.uk
This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (the chelate effect). The ligand can form stable complexes with a wide range of transition metals, lanthanides, and main group metals. nih.govias.ac.in The stoichiometry of the resulting complexes (e.g., ML2, ML3) depends on the metal ion's preferred coordination number and geometry, which can range from square planar and tetrahedral to octahedral. researchgate.net
Spectroscopic Characterization of Metal Chelates
The formation of metal chelates with this compound can be readily monitored and characterized using various spectroscopic techniques, most notably infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.netorientjchem.org
In IR spectroscopy , the coordination of the ligand to a metal ion induces significant and predictable shifts in the vibrational frequencies of the key functional groups. The broad O-H stretching band of the free ligand disappears upon deprotonation and coordination. The sharp C=O stretching frequency of the acetyl group typically shifts to a lower wavenumber (a red shift) due to the weakening of the C=O double bond upon donation of electron density to the metal center. Furthermore, new bands appear in the far-IR region (typically below 600 cm⁻¹), which are attributed to the newly formed metal-oxygen (M-O) bonds.
NMR spectroscopy also provides definitive evidence of complexation. In ¹H NMR, the resonance signal for the acidic hydroxyl proton disappears. The chemical shifts of the thiophene ring protons and the methyl protons of the acetyl group are also affected by the coordination, shifting either upfield or downfield depending on the electronic nature of the metal ion. In ¹³C NMR, the resonance of the carbonyl carbon is similarly shifted upon coordination. For complexes with paramagnetic metal ions, NMR signals may be significantly broadened or shifted, providing information about the magnetic properties of the complex.
| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Metal Chelation |
| IR Spectroscopy | Broad ν(O-H) stretch (~3400 cm⁻¹) | Disappearance of the O-H band |
| Sharp ν(C=O) stretch (~1650 cm⁻¹) | Shift to lower frequency (red shift) | |
| - | Appearance of new ν(M-O) bands (<600 cm⁻¹) | |
| ¹H NMR Spectroscopy | Signal for -OH proton | Disappearance of the -OH signal |
| Signals for ring and methyl protons | Shift in resonance positions | |
| ¹³C NMR Spectroscopy | Signal for C=O carbon | Shift in resonance position |
Table 3: Typical Spectroscopic Changes upon Chelation of this compound to a Metal Ion.
Research in Chemical Communication and Flavor Science
Thiophenes are a class of sulfur-containing heterocyclic compounds known to be formed during the thermal processing of food. femaflavor.org They are often products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. mdpi.commdpi.com
There is no specific information available in the reviewed scientific literature that identifies this compound as a key aroma compound in any particular food matrix. While many thiophene derivatives are recognized as important flavor and aroma constituents in a variety of cooked foods such as coffee and meat, specific data for this compound is absent. femaflavor.org Research has characterized the sensory properties of related compounds, such as 2-acetylthiophene (B1664040), but not of this compound.
The formation of thiophenes in natural systems, particularly during the cooking of food, is generally attributed to non-enzymatic browning reactions. femaflavor.org These reactions involve sulfur-containing amino acids, such as cysteine, reacting with intermediates from the Maillard reaction. femaflavor.orgntou.edu.tw The interaction between lipid oxidation products and Maillard reaction intermediates can also lead to the formation of various thiophenes. researchgate.net However, specific mechanistic studies detailing the precise pathways for the formation of this compound have not been identified in the available literature. General pathways for the synthesis of 3-hydroxy-thiophenes involve methods like the Fiesselmann Thiophene Synthesis, which utilizes the condensation of thioglycolic acid with α,β-acetylenic esters, but this pertains to controlled chemical synthesis rather than formation in natural systems. derpharmachemica.com
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-Acetyl-3-hydroxy-4-methylthiophene derivatives?
A common approach involves multi-step reactions starting with thiophene precursors. For example, similar compounds like 2-amino-3-carboxy-4-phenylthiophenes are synthesized via cyclocondensation using methyl cyanoacetate and ammonium acetate in acetic acid/toluene under reflux, followed by sulfur-mediated cyclization with diethylamine in ethanol . For acetylated derivatives, protecting group strategies (e.g., Boc) and subsequent deprotection with TFA may be employed . Reaction optimization should consider solvent polarity (e.g., toluene vs. DCM), temperature (50–100°C), and catalysts (e.g., DMAP for acylation) .
Q. What analytical techniques are essential for characterizing substituted thiophenes?
Full characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation. For example, ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate shows distinct aromatic proton splitting patterns .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .
- Mass spectrometry (HRMS/EI) for molecular ion validation, as demonstrated for thieno[3,2-b]thiophene-2-carboxylic acid derivatives .
- Chromatography (HPLC/TLC) to monitor reaction progress and purity .
Q. What safety protocols are critical when handling thiophene derivatives in the lab?
Key precautions include:
- Personal protective equipment (PPE) : Gloves, goggles, and respiratory protection due to risks of skin/eye irritation and respiratory toxicity .
- Ventilation : Use fume hoods to mitigate vapor exposure, especially during reflux or solvent evaporation .
- Spill management : Neutralize acidic/basic spills with inert adsorbents (e.g., vermiculite) and avoid water for water-reactive byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the functionalization of this compound for target applications?
SAR exploration involves systematic substitution at key positions:
- Acetyl group modification : Replace the acetyl moiety with other electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic effects on reactivity .
- Hydroxy group derivatization : Esterify or alkylate the hydroxyl group to assess solubility and bioavailability changes, as seen in ethyl 5-hydroxy-4,7-dioxo-thiophene derivatives .
- Thiophene ring substitution : Introduce heteroaryl or alkyl chains at the 4-methyl position to evaluate steric and electronic impacts on binding affinity .
Q. How can researchers resolve contradictions in spectroscopic data during thiophene characterization?
Discrepancies often arise from:
- Tautomerism or rotamerism : Use variable-temperature NMR to distinguish dynamic equilibria, as observed in Schiff base-thiophene hybrids .
- Impurity interference : Cross-validate with orthogonal techniques (e.g., HPLC purity >95% and HRMS) .
- Crystallographic validation : Compare experimental NMR shifts with computational predictions (DFT) or single-crystal X-ray data, as done for cyclopenta[b]thiophene derivatives .
Q. What strategies optimize reaction yields in thiophene-based heterocycle synthesis?
Critical factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in thiophene rings, as shown in acetyl chloride-mediated functionalization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in coupling reactions .
- Temperature control : Lower temperatures (0–5°C) suppress side reactions during sensitive steps like acylation .
- Workup optimization : Use extraction with ethyl acetate/water to isolate polar byproducts and improve crude purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
